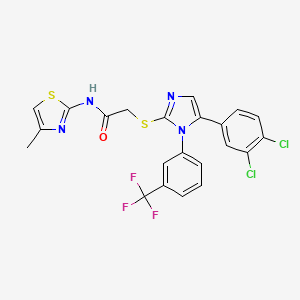

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

The compound 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (hereafter referred to as the target compound) features a polyaromatic scaffold with a 1H-imidazole core substituted with 3,4-dichlorophenyl and 3-(trifluoromethyl)phenyl groups, a thioether linkage, and an acetamide moiety connected to a 4-methylthiazole ring.

Properties

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2F3N4OS2/c1-12-10-33-20(29-12)30-19(32)11-34-21-28-9-18(13-5-6-16(23)17(24)7-13)31(21)15-4-2-3-14(8-15)22(25,26)27/h2-10H,11H2,1H3,(H,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDECMRAOMITESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2F3N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide , often referred to as a thioimidazole derivative, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article synthesizes current research findings, highlighting its mechanisms of action, biological effects, and therapeutic potential.

Chemical Structure

The compound's structure can be broken down into several key components:

- Imidazole Ring : A five-membered ring containing nitrogen atoms that is crucial for biological activity.

- Thio Group : Introduces reactivity and potential interactions with biological targets.

- Phenyl and Thiazole Substituents : These groups can enhance lipophilicity and modulate biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an anticancer agent and its effects on specific enzyme targets. Below are the primary areas of activity:

1. Anticancer Properties

Recent studies have indicated that thioimidazole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of cancer cells through several mechanisms:

- Inhibition of Key Enzymes : It targets enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell growth and survival .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

2. Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it a candidate for further investigation in treating infectious diseases. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have explored the efficacy of similar thioimidazole compounds. For instance:

- A study demonstrated that a related imidazole derivative effectively inhibited the growth of acute leukemia cells with IC50 values in the low micromolar range .

- Another investigation highlighted the potential of thioimidazole derivatives in targeting multidrug-resistant bacterial strains, showcasing their broad-spectrum antimicrobial activity .

Research Findings

Research findings from various studies can be summarized in the following table:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiourea derivatives, including compounds similar to 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide. For instance, a related compound demonstrated significant antibacterial activity against various strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Anti-inflammatory Properties

Compounds with imidazole and thiazole moieties have shown promising anti-inflammatory effects. In a study, derivatives were assessed for their inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α. Results indicated that certain derivatives exhibited stronger inhibition than conventional anti-inflammatory drugs like dexamethasone .

Antituberculosis Activity

Research indicates that compounds featuring similar structural elements can act as inhibitors of Mycobacterium tuberculosis. Derivatives tested against resistant strains displayed notable activity, suggesting the potential of these compounds in developing new antituberculosis agents .

Crop Protection

The compound has potential uses in agrochemical formulations aimed at protecting crops from phytopathogenic microorganisms. Similar thiourea-based compounds have been reported to exhibit fungicidal properties, making them candidates for developing effective agricultural pesticides .

Growth Regulation

In addition to fungicidal activity, compounds with similar structures have been explored for their role in plant growth regulation. They may influence various physiological processes in plants, promoting healthier growth and increased resistance to environmental stressors .

Synthesis of Functional Materials

The unique chemical structure of 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide allows for its incorporation into novel materials with specific functional properties. For example, its use in synthesizing polymers or coatings that require enhanced thermal stability or chemical resistance is being investigated .

Data Table: Summary of Biological Activities

| Activity Type | Related Compound | MIC (µg/mL) | Comparison Standard |

|---|---|---|---|

| Antibacterial | Thiourea Derivative | 40 - 50 | Ceftriaxone |

| Anti-inflammatory | Imidazole Derivative | Not specified | Dexamethasone |

| Antituberculosis | Similar Compound | High activity against resistant strains | Not specified |

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various thiourea derivatives against clinical isolates of E. coli. The study found that specific derivatives exhibited significant bactericidal activity, supporting the potential use of similar compounds in clinical settings .

Case Study 2: Agricultural Application

In a field trial assessing the effectiveness of thiourea-based pesticides on crop yield, researchers found that treated plants showed a marked increase in resistance to fungal infections compared to untreated controls. This suggests a practical application for crop protection using derivatives similar to 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide .

Comparison with Similar Compounds

Imidazole-Based Analogs

The imidazole ring in the target compound is substituted with 3,4-dichlorophenyl (electron-withdrawing) and 3-(trifluoromethyl)phenyl (strong electron-withdrawing) groups. Comparable analogs include:

- 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9 in ), which substitutes the dichlorophenyl with 4-fluorophenyl and the trifluoromethylphenyl with 4-methoxyphenyl (electron-donating).

Key Differences:

- Electronic Effects : The trifluoromethyl group enhances metabolic stability and lipophilicity compared to methoxy, which may increase solubility but reduce membrane permeability .

Thiazole-Acetamide Analogs

The acetamide-thiazole moiety is shared with 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), which lacks the imidazole-thioether component.

Key Differences:

- Substituents on Thiazole : The target compound’s 4-methylthiazole group increases lipophilicity (logP ~2.5 estimated) compared to the unsubstituted thiazole in (logP ~1.8). This could enhance blood-brain barrier penetration .

- Hydrogen Bonding : The unsubstituted thiazole in forms N–H⋯N hydrogen-bonded dimers (R₂²(8) motif), while the 4-methyl group in the target compound may disrupt such interactions, reducing crystallinity but improving solubility .

Physicochemical Data:

*Hypothetical values based on structural analogs.

Q & A

Q. How can isotope labeling (e.g., ¹⁵N, ¹⁹F) elucidate metabolic or binding pathways?

- Methodological Answer :

- ¹⁹F NMR tracking : Synthesize the compound with ¹⁹F-labeled trifluoromethyl groups to monitor metabolic stability in hepatocyte models .

- Stable isotope tracers : Use ¹⁵N-labeled thiazole to study protein binding via 2D ¹H-¹⁵N HSQC NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.